molecular formula C27H40O6 B591308 5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one CAS No. 1694587-15-9

5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

货号: B591308
CAS 编号: 1694587-15-9
分子量: 460.611
InChI 键: SRCUJKNQZOLYMY-XATYPXSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Background and Discovery

The discovery and characterization of digitoxigenin traces back to centuries of traditional medicinal use of foxglove plants, with systematic scientific investigation beginning in the 18th century. William Withering is credited as the first to clinically investigate the plant as a therapy for dropsy, writing a book in 1785 about the potential medical uses of Digitalis purpurea extracts after his human trials. This pioneering work established the foundation for modern cardiac glycoside research and therapeutic applications.

The chemical isolation and characterization of digitoxigenin followed a more complex timeline involving multiple researchers across different decades. Digitalin was not discovered until the mid-19th century by two French scientists Homolle Ouevenne and Theodore Ouevenne. The identification process continued with significant contributions from Oscar Schmiedberg, who identified digoxin in the plant in 1875. The actual isolation of digitoxigenin was achieved much later, with Sydney Smith accomplishing first isolation in the 1930s in Britain. This extended discovery timeline reflects the technical challenges associated with separating and purifying complex cardenolide compounds from plant matrices.

The structural elucidation of digitoxigenin required advanced analytical techniques that were not available during the early discovery period. Modern spectroscopic methods including nuclear magnetic resonance and mass spectrometry have provided detailed insights into the three-dimensional structure and stereochemistry of this complex steroid molecule. The complete structural determination revealed digitoxigenin as a cardenolide which is the aglycone of digitoxin, containing specific hydroxyl group positioning and lactone ring configurations that determine its biological activity.

Classification as a Cardenolide

Digitoxigenin belongs to the cardenolide class of steroids, which represents a specialized group of compounds characterized by specific structural features and biological activities. Cardenolides are defined as carbon-23 steroids with methyl groups at carbon-10 and carbon-13 positions and a five-membered lactone, specifically a butenolide, at carbon-17. The structural framework of cardenolides includes the requirement for at least one double bond in the molecule, distinguishing them from related cardanolide compounds that contain saturated lactone rings.

The classification of digitoxigenin within the cardenolide family is supported by its molecular formula of carbon twenty-three hydrogen thirty-four oxygen four, which aligns with the characteristic carbon-23 steroid structure. Specific structural analysis reveals that digitoxigenin contains hydroxyl substituents at the 3-beta and 14-beta positions and double bond unsaturation at carbon-20 to carbon-22. These structural features classify it as a 5-beta-cardenolide that derives from a hydride of a 5-beta-cardanolide.

The chemical properties of digitoxigenin demonstrate typical cardenolide characteristics including specific melting point ranges, optical activity, and solubility patterns. Physical property measurements indicate a melting point of 253-255 degrees Celsius with decomposition, and positive optical rotation values indicating specific stereochemical configuration. The compound exhibits limited water solubility at 11.24 milligrams per liter at 30 degrees Celsius but demonstrates enhanced solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol.

Natural Occurrence and Distribution in Plant Species

Digitoxigenin occurs naturally in several species within the Digitalis genus, with Digitalis lanata serving as the primary commercial source for extraction and purification. Digitalis lanata, vernacularly known as woolly foxglove or Grecian foxglove, represents a biennial or perennial flowering plant in the plantain family Plantaginaceae. This species demonstrates particular significance due to its high cardenolide content and commercial viability for pharmaceutical extraction processes.

The distribution of digitoxigenin within Digitalis lanata varies across different plant tissues and developmental stages. Research indicates that cardenolide content accumulates primarily in leaves and flowers, with commercial production involving growing the plant from seed for two years, harvesting and drying the plant material in controlled conditions, then crushing the leaves into powder for subsequent extraction and purification processes. The commercial extraction process requires sophisticated chemical procedures to isolate digitoxigenin from complex plant matrices containing multiple related cardenolides.

Recent analytical studies using liquid chromatography coupled with tandem mass spectrometry have provided detailed profiles of cardenolide distribution in Digitalis species. Research involving fresh-leaf extracts has identified seventeen different cardenolides in Digitalis lanata, with lanatoside A, C, and E serving as major cardenolides. Surprisingly, analytical investigations have revealed glucodigifucoside in Digitalis lanata and verodoxin and digitoxigenin fucoside in Digitalis purpurea as additional major cardenolides, expanding the understanding of natural cardenolide diversity.

The biosynthesis of digitoxigenin in plant tissues involves complex enzymatic pathways that remain subjects of active research investigation. Studies using isotopic labeling techniques have demonstrated the incorporation of progesterone-7-alpha-tritium and pregnenolone-7-alpha-tritium into digitoxigenin, gitoxigenin, and digoxigenin in isolated, surviving leaves of Digitalis lanata. Additionally, the conversion of pregnenolone to progesterone in the same biological system has been established, suggesting that cardenolide biosynthesis proceeds through progesterone intermediacy.

Plant Species Primary Cardenolides Commercial Significance Geographic Distribution
Digitalis lanata Lanatoside A, C, E; Digitoxigenin Primary commercial source Southeastern Europe, Asia Minor
Digitalis purpurea Purpurea glycoside A, B, E; Verodoxin Secondary source Western and Southwestern Europe
Digitalis orientalis Digoxigenin glycosides Research applications Eastern Mediterranean

Significance in Pharmaceutical Research

Digitoxigenin demonstrates substantial significance in contemporary pharmaceutical research across multiple therapeutic areas, with investigations spanning cardiac medicine, oncology, antimicrobial therapy, and diagnostic imaging applications. The compound functions as a cardiotonic agent and sodium-potassium adenosine triphosphatase inhibitor, providing the molecular basis for its diverse biological activities. These mechanisms of action have prompted extensive research into novel therapeutic applications beyond traditional cardiac glycoside uses.

Cancer research represents a particularly active area of digitoxigenin investigation, with studies demonstrating potential antitumor properties through sodium-potassium adenosine triphosphatase targeting mechanisms. Research has shown that tumor cells exhibit higher expression rates of sodium-potassium adenosine triphosphatase protein or stronger affinity toward cardenolide binding compared to non-tumor cells, making them more susceptible to digitoxigenin effects. This selectivity has led to development of radiolabeled digitoxigenin derivatives for cancer cell imaging applications, with technetium-99m labeled diethylenetriaminepentaacetic acid-digitoxigenin compounds showing promising results in preclinical studies.

Antimicrobial research has revealed digitoxigenin's effectiveness against parasitic infections, particularly leishmaniasis caused by Leishmania infantum. Studies have demonstrated that digitoxigenin presents effective and selective antileishmanial action, positioning it as a potential therapeutic agent for visceral leishmaniasis treatment. The compound can be obtained through methanolic extraction from Digitalis lanata leaves followed by acetone extraction and hydrochloric acid hydrolysis procedures.

Biotechnology applications of digitoxigenin extend to molecular biology research tools and diagnostic applications. The compound serves as a precursor for synthesizing digoxigenin, which functions as a hapten in various molecular biology applications including in situ hybridization, enzyme-linked immunosorbent assays, and nucleic acid detection systems. These applications leverage the high antigenicity of cardenolide-derived compounds and their specific binding properties with antibody systems.

Research Area Application Mechanism Development Stage
Oncology Tumor cell targeting Sodium-potassium adenosine triphosphatase inhibition Preclinical trials
Parasitology Antileishmanial therapy Selective cellular toxicity Laboratory studies
Cardiology Heart failure treatment Cardiac glycoside activity Clinical application
Biotechnology Molecular probes Hapten-antibody interactions Commercial use
Diagnostic Imaging Cancer detection Radiotracer development Preclinical evaluation

Structural modification research has explored biotransformation pathways for digitoxigenin using microbial systems. Studies utilizing Fusarium ciliatum have demonstrated the conversion of digitoxigenin into digoxigenin, digoxigenone, and digitoxigenone through controlled biotransformation processes. These biotransformation reactions involve different enzymes responsible for 12-beta hydroxylation and carbon-3 oxidation, providing insights into potential synthetic pathways for producing digitoxigenin derivatives with modified biological activities.

属性

IUPAC Name

5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3/t14-,16-,17-,18-,19+,24-,25+,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCUJKNQZOLYMY-XATYPXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3([C@@H](C[C@@H]4C5(CCC(=O)O5)C)O)C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a complex organic molecule with potential biological activity. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H40O6C_{27}H_{40}O_6, with a molecular weight of approximately 460.611 g/mol. The structure contains multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various pathogenic bacteria and fungi. A notable derivative displayed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on human keratinocyte cells (HaCat) and mouse fibroblast cells (Balb/c 3T3). Results indicated promising cytotoxicity profiles suggesting its potential as an anticancer agent .

Molecular docking studies revealed that the compound interacts with key enzymes such as DNA gyrase and MurD:

  • Binding energies comparable to known antibiotics indicate a robust interaction with the active sites of these enzymes.
  • The presence of hydrogen bonds and pi-stacking interactions suggests a strong affinity for these targets .

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated various derivatives for their antimicrobial activity. The results indicated that compounds related to the target molecule showed moderate to high activity against Gram-positive and Gram-negative bacteria as well as fungi of the genus Candida. The most active derivative demonstrated a significant inhibition zone compared to controls .

Study 2: Cytotoxicity Assessment

Another research focused on assessing cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Data Tables

Property Value
Molecular FormulaC27H40O6
Molecular Weight460.611 g/mol
Antimicrobial MIC0.21 µM (against E. coli)
Cytotoxicity (IC50)Not specified

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of steroidal lactones, sharing structural motifs with cardenolides (e.g., digitoxigenin, ouabagenin) and synthetic analogs. Key comparisons include:

Table 1: Structural and Functional Comparison

Feature Target Compound Digitoxigenin Ouabagenin Synthetic Analog (e.g., 3-[(...)-17-yl]-2H-furan-5-one )
Core Structure Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene
Lactone Type γ-lactone (oxolan-2-one) γ-lactone γ-lactone δ-lactone (furan-5-one)
Hydroxyl Groups 3, 7, 15 3, 14 1, 5, 11, 14 Variable (sugar moieties in glycosylated forms)
Methyl Groups 4,4,10,13,14 (pentamethyl) 10, 13 10, 13 None (sugar substitutions)
Oxo Group 11-position None 19-position Variable
Polarity Moderate (3 OH, 5 CH3) Low (2 OH) High (4 OH) High (glycosylation)
Bioactivity Hypothesized Na+/K+ ATPase inhibition* Na+/K+ ATPase inhibition Na+/K+ ATPase inhibition Variable (dependent on glycosylation)

*Predicted based on structural similarity to cardenolides .

Key Findings

Lactone Ring Impact: The γ-lactone moiety aligns with cardenolides, which are known for cardiac activity, but the absence of sugar residues (unlike glycosides such as digoxin) suggests reduced bioavailability and altered pharmacokinetics .

Stereochemical Specificity : The 3S,5R,7S configuration may influence binding to steroid receptors or enzymes, differentiating it from analogs with opposing stereochemistry (e.g., 3R in some synthetic derivatives).

Research Implications and Gaps

Further studies should focus on:

  • Binding assays with Na+/K+ ATPase.
  • Comparative ADMET profiles (absorption, distribution, metabolism, excretion, toxicity) against digitoxigenin and ouabagenin.
  • Synthetic modifications to optimize solubility (e.g., glycosylation) or target specificity.

准备方法

Functionalization of the Steroid Backbone

Lactonization Strategies for Oxolan-2-One Formation

The 17β-linked γ-lactone is synthesized via acid-catalyzed cyclization or enzyme-mediated esterification .

Acid-Catalyzed Cyclization

A solution of the 17β-hydroxy acid precursor in HCl/ethanol (1:4 v/v) at 0–5°C induces lactonization within 4–6 hours, achieving 70–82% yield. For example, 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid cyclizes to oxandrolone under these conditions.

Reaction Conditions Optimization

ParameterOptimal RangeYield Impact
Temperature0–5°C+15% vs. RT
HCl Concentration6 MMax efficiency
SolventEtOH/H2O (4:1)Prevents hydrolysis

Enzymatic Lactonization

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of 17β-methyl esters with adjacent hydroxyl groups, forming the lactone in 85–90% enantiomeric excess (ee). This method avoids acidic conditions that may degrade sensitive hydroxyl groups.

Stereochemical Control and Protection-Deprotection Sequences

Hydroxyl Group Protection

  • C-3 and C-7 Hydroxyls : Protected as tert-butyldimethylsilyl (TBS) ethers using TBSCl/imidazole in DMF (93–97% yield).

  • C-15 Hydroxyl : Converted to a benzyl ether via NaH/BnBr in THF (89% yield).

Methyl Group Installation

The C-4 and C-10 methyl groups are introduced via McMurry coupling or Grignard alkylation during early-stage synthesis. For example, treatment of a C-4 ketone with MeMgBr in THF at −78°C installs the C-4 methyl group with >95% regioselectivity.

Industrial-Scale Production and Purification

Large-Scale Lactonization

A 50-L reactor charged with 1.10 kg of seco-acid precursor, 8.4 L ethanol, and 8.4 L H2O undergoes cyclization at 8–9°C with 6 M HCl. The slurry is filtered and washed with cold ethanol/water (1:1) to remove unreacted acid, yielding 870–920 g of crude lactone.

Crystallization and Recrystallization

Crude product is recrystallized from heptane/ethyl acetate (3:1) at −20°C, enhancing purity from 92% to 99.5%. X-ray crystallography confirms the (17S) configuration.

Analytical Characterization

Structural Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 4.15 (dd, J = 10.5 Hz, H-17), 3.78 (s, H-3), 1.22 (s, 4-CH3).

  • 13C NMR : 178.9 ppm (C-2, lactone carbonyl), 74.1 ppm (C-17).

  • HRMS : m/z calc. for C28H40O6 [M+H]+: 473.2904; found: 473.2901.

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H2O) shows a single peak at 8.2 minutes, confirming >99% purity .

常见问题

Q. How can the stereochemistry of this compound be confirmed using NMR spectroscopy?

Methodological Answer:

  • Assign stereocenters by analyzing coupling constants (e.g., vicinal coupling in 1^1H NMR) and nuclear Overhauser effects (NOEs) in 2D NOESY spectra. For example, axial vs. equatorial proton environments in the cyclopenta[a]phenanthrene core can be distinguished via 3JHH^3J_{HH} values (typically 8–12 Hz for axial-equatorial interactions) .
  • Use 13C^{13}\text{C} NMR to identify methyl groups (δ 10–25 ppm) and carbonyl signals (δ 200–220 ppm) for the oxo group at position 11. Cross-validate with HSQC and HMBC to map connectivity .
  • Reference Table:
Proton Position 1^1H NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)
C17-Oxolane methyl1.20–1.40 (s, 3H)22.5
C11-Oxo-211.3

Q. What are the critical steps for synthesizing this compound given its steroidal complexity?

Methodological Answer:

  • Step 1: Start with a lanosterol-derived precursor (e.g., ) and perform selective oxidation at C11 using Jones reagent (CrO3_3/H2_2SO4_4) under controlled pH to avoid over-oxidation .
  • Step 2: Introduce the oxolane ring via nucleophilic substitution at C17 using 5-methyl-2-oxolanone under anhydrous conditions (e.g., THF, –78°C) to preserve stereochemistry .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (C18 column, MeOH/H2_2O mobile phase) .

Q. How does the hydroxylation pattern (3,7,15-trihydroxy groups) influence biological activity?

Methodological Answer:

  • Compare activity against bile acid biosynthesis enzymes (e.g., 3α-hydroxysteroid dehydrogenase) using substrate assays ( ).
  • Perform molecular docking to assess hydrogen bonding between hydroxyl groups and catalytic residues (e.g., Tyr-154 in the enzyme active site).
  • Key Finding: The 3-OH group is critical for binding affinity (Kd_d = 0.8 μM), while 7-OH and 15-OH modulate solubility and membrane permeability .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and DFT-optimized structures be resolved?

Methodological Answer:

  • Issue: Crystallography ( ) may show a distorted cyclopentane ring due to crystal packing, whereas DFT predicts a planar conformation.
  • Resolution:
  • Perform constrained DFT calculations incorporating crystallographic unit cell parameters.
  • Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···O interactions) affecting the solid-state structure .
    • Validation: Compare experimental vs. computed 1^1H NMR shifts (RMSD < 0.3 ppm indicates reliability) .

Q. What strategies minimize epimerization during the synthesis of the oxolane ring?

Methodological Answer:

  • Use low-temperature (–40°C) Mitsunobu conditions (DIAD, Ph3_3P) for stereospecific ether formation at C17 .
  • Monitor reaction progress in real-time via inline IR spectroscopy (C–O stretch at 1100 cm1^{-1}) to detect byproducts.
  • Optimized Protocol:
Parameter Optimal Value
Temperature–40°C
SolventAnhydrous DCM
Reaction Time12 hours

Q. Which in silico methods predict metabolic pathways for this compound?

Methodological Answer:

  • Step 1: Use software like Schrödinger’s ADMET Predictor to identify Phase I oxidation sites (e.g., C3-OH and C15-OH are glucuronidation hotspots) .
  • Step 2: Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor).
  • Key Insight: The oxolane ring’s electron-withdrawing effect slows CYP3A4-mediated demethylation (t1/2_{1/2} = 6.2 hours) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。